molecular formula C12H8N4 B179012 3-Phenylpyrido[2,3-e][1,2,4]triazine CAS No. 123348-63-0

3-Phenylpyrido[2,3-e][1,2,4]triazine

Cat. No.: B179012
CAS No.: 123348-63-0
M. Wt: 208.22 g/mol
InChI Key: CQZVASFGEQKIDQ-UHFFFAOYSA-N
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Description

3-Phenylpyrido[2,3-e][1,2,4]triazine is a polyheterocyclic compound featuring a triazine ring fused with a pyridine moiety and substituted with a phenyl group at the 3-position. For instance, derivatives like 3-phenylpyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine (Scheme 3 in ) are synthesized via condensation reactions between aminoguanidine and phenylglyoxal hydrate, suggesting analogous pathways for the parent compound . The triazine core contributes to electron-deficient characteristics, making it a candidate for interactions with biological targets, particularly in anticancer research .

Properties

CAS No.

123348-63-0

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

3-phenylpyrido[2,3-e][1,2,4]triazine

InChI

InChI=1S/C12H8N4/c1-2-5-9(6-3-1)11-14-12-10(15-16-11)7-4-8-13-12/h1-8H

InChI Key

CQZVASFGEQKIDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2

Synonyms

3-Phenylpyrido[2,3-e][1,2,4]triazine

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazine Derivatives

Structural Differences: Pyrazolo-triazines replace the pyridine ring with a pyrazole, altering electronic properties. Activity: These derivatives reduce autophagy markers (LC3A/B, beclin-1), unlike triazine-pyrrolidine hybrids, which primarily target CDK inhibition .

Fluorophenyl-Substituted Pyrido-triazines

Examples :

  • 3-(3-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine (Molecular Formula: C₁₂H₇FN₄; Molar Mass: 226.21) .
  • 3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine (CAS: 121845-55-4) . Impact of Substituents: Fluorine atoms increase electronegativity, enhancing metabolic stability and binding affinity to enzymes like topoisomerase IIα . These derivatives are intermediates in kinase inhibitors, contrasting with non-fluorinated analogs that prioritize herbicidal applications .

Thieno[2,3-e][1,2,4]triazines

Synthesis: Thieno-triazines (e.g., 6-(4-methoxyphenyl)-3-piperidin-1-yl-thieno[2,3-e][1,2,4]triazine) are synthesized via thermolysis or sulfur-mediated cyclization, yielding fused thiazole derivatives . Applications: Their electron-rich sulfur atoms facilitate charge-transfer interactions, useful in materials science, unlike the pyridine-based triazines, which are more common in medicinal chemistry .

Table 1: Comparative Analysis of Key Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity References
3-Phenylpyrido[2,3-e][1,2,4]triazine* C₁₃H₉N₄ 227.24 Phenyl Anticancer (inferred)
MM137 (Pyrazolo-triazine) C₁₄H₁₂N₁₀O₂S 408.37 Sulfonamide Apoptosis induction, autophagy inhibition
3-(3-Fluorophenyl)pyrido-triazine C₁₂H₇FN₄ 226.21 3-Fluorophenyl Enzyme inhibition (kinases)
Nostocine A C₆H₅N₅O 179.14 7-Methyl Topoisomerase IIα inhibition

*Theoretical values based on analogous structures.

Electronic Effects

  • Electron-Donating Groups (e.g., -NH₂): Increase insensitivity by strengthening molecular bonds, as seen in amino-substituted triazines .
  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance reactivity and sensitivity, improving interactions with biological targets .

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